4-Ethoxycoumarin

Descripción general

Descripción

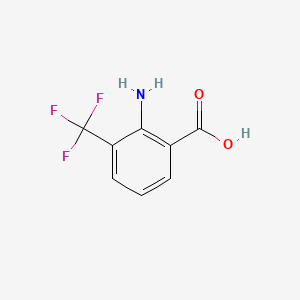

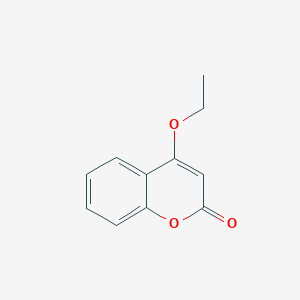

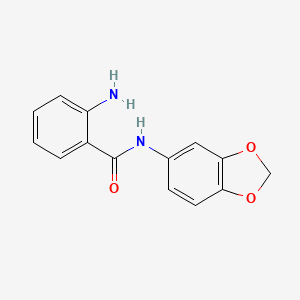

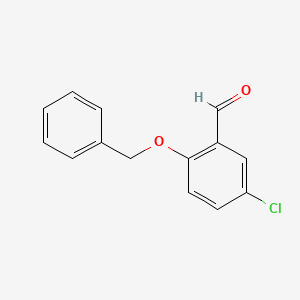

La 4-Etoxicumarina es un compuesto orgánico con la fórmula molecular C₁₁H₁₀O₃. Pertenece a la clase de las cumarinas, que son derivados de la benzopirona. Las cumarinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La 4-Etoxicumarina se caracteriza por un grupo etoxi unido a la cuarta posición del anillo de cumarina, lo que confiere propiedades químicas y biológicas únicas a la molécula .

Aplicaciones Científicas De Investigación

La 4-Etoxicumarina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y heterociclos.

Biología: Sirve como una sonda para estudiar las actividades enzimáticas, particularmente las involucradas en el metabolismo de xenobióticos.

Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades antimicrobianas y anticancerígenas.

Industria: Se utiliza en la producción de fragancias, colorantes y blanqueadores ópticos

Safety and Hazards

Direcciones Futuras

Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . Several of the tested compounds showed good to mild inhibitory effects on lung cancer cell motility . This suggests potential future directions in the exploration of 4-Ethoxycoumarin and its derivatives for their antitumor activity.

Mecanismo De Acción

El mecanismo de acción de la 4-Etoxicumarina implica su interacción con varios objetivos moleculares y vías. En los sistemas biológicos, puede inhibir enzimas específicas, como las enzimas del citocromo P450, que juegan un papel crucial en el metabolismo de los fármacos. Al inhibir estas enzimas, la 4-Etoxicumarina puede modular la farmacocinética de otros compuestos y mejorar sus efectos terapéuticos . Además, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares microbianas e interferir con los procesos metabólicos esenciales .

Análisis Bioquímico

Biochemical Properties

4-Ethoxycoumarin plays a significant role in biochemical reactions, particularly as a substrate for various cytochrome P450 enzymes. These enzymes, including cytochrome P450 1A2, cytochrome P450 2B6, and cytochrome P450 3A4, catalyze the oxidation of this compound, leading to the formation of 7-hydroxycoumarin . This hydroxylation reaction is crucial for the subsequent conjugation processes, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion .

Cellular Effects

This compound exerts various effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocytes, this compound induces the expression of cytochrome P450 enzymes, thereby enhancing the cell’s capacity to metabolize xenobiotics . Additionally, this compound has been shown to affect the viability and proliferation of certain cancer cell lines, such as hepatocellular carcinoma cells, by altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. Upon binding to the active site of these enzymes, this compound undergoes oxidation to form 7-hydroxycoumarin . This reaction is facilitated by the transfer of electrons from nicotinamide adenine dinucleotide phosphate (reduced form) to the heme group of the cytochrome P450 enzyme, resulting in the activation of molecular oxygen and subsequent hydroxylation of the substrate . The hydroxylated product can then undergo further conjugation reactions, leading to its detoxification and excretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur upon prolonged exposure to light and heat . In in vitro studies, the metabolic activity of this compound has been shown to decrease over time, likely due to the depletion of cofactors required for its biotransformation . Long-term exposure to this compound in cell culture systems has also been associated with alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not induce significant toxic effects . At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in liver enzyme levels . These dose-dependent effects are likely due to the saturation of metabolic pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is primarily metabolized through oxidative and conjugative pathways. The initial step involves hydroxylation by cytochrome P450 enzymes to form 7-hydroxycoumarin . This intermediate can then undergo further conjugation reactions, such as glucuronidation and sulfation, mediated by uridine diphosphate-glucuronosyltransferases and sulfotransferases, respectively . These metabolic pathways enhance the solubility of this compound and facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. For instance, the compound can be taken up by hepatocytes through organic anion-transporting polypeptides and effluxed by multidrug resistance-associated proteins . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The activity and function of this compound are influenced by its subcellular localization, as the endoplasmic reticulum provides the necessary environment for its biotransformation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 4-Etoxicumarina se puede sintetizar mediante diversos métodos, incluida la condensación de Pechmann, la condensación de Knoevenagel y la reacción de Perkin. Un método común implica la condensación de Pechmann, donde el fenol reacciona con el acetoacetato de etilo en presencia de un catalizador ácido fuerte, como el ácido sulfúrico o el ácido clorhídrico, para formar 4-Etoxicumarina . La reacción suele ocurrir en condiciones de reflujo y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos.

Métodos de Producción Industrial

En entornos industriales, la producción de 4-Etoxicumarina puede implicar reacciones de condensación de Pechmann a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción, lo que lleva a una calidad de producto constante y una mayor eficiencia. Además, el uso de catalizadores y solventes ambientalmente benignos suele ser preferible para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4-Etoxicumarina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden producir derivados de dihidrocumarina.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes sustituyentes en el anillo de cumarina.

Condensación: Puede participar en reacciones de condensación para formar compuestos heterocíclicos más complejos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos electrófilos como halógenos o agentes nitrantes.

Condensación: Se utilizan catalizadores ácidos como el ácido sulfúrico o los ácidos de Lewis.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen quinonas, dihidrocumarinas, cumarinas sustituidas y varios compuestos heterocíclicos .

Comparación Con Compuestos Similares

Compuestos Similares

4-Hidroxicumarina: Un anticoagulante bien conocido que se utiliza en medicamentos como la warfarina.

7-Hidroxicumarina: Conocido por sus propiedades fluorescentes y utilizado en ensayos bioquímicos.

6-Metoxicumarina: Utilizado en la síntesis de varios productos farmacéuticos y agroquímicos.

Singularidad de la 4-Etoxicumarina

La 4-Etoxicumarina es única debido a su grupo etoxi en la cuarta posición, que imparte una reactividad química y una actividad biológica distintas en comparación con otros derivados de la cumarina. Esta modificación estructural mejora su solubilidad y permite interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso en la química medicinal y el desarrollo de fármacos .

Propiedades

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)

![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)